4-Methylpentanimidamide

Vue d'ensemble

Description

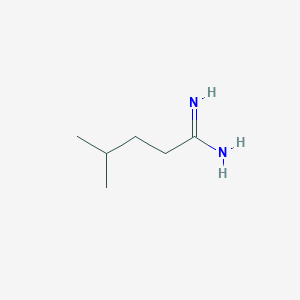

4-Methylpentanimidamide is an organic compound with the molecular formula C6H14N2. It is a derivative of pentanimidamide, where a methyl group is attached to the fourth carbon atom of the pentane chain. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.

Mécanisme D'action

Target of Action

The primary targets of 4-Methylpentanimidamide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given the lack of information on its target and mode of action, it is challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area that requires further investigation. Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylpentanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The reaction can be represented as follows:

4-Methylpentanenitrile+Ammonia→this compound

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous flow reactor to ensure a consistent and high yield. The process involves the use of a fixed-bed catalyst, typically a metal oxide, to facilitate the reaction. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylpentanimidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 4-Methylpentanamide or 4-Methylpentanenitrile.

Reduction: 4-Methylpentylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of 4-methylpentanimidamide exhibit potential as modulators of the MDM2 and MDM4 proteins, which are critical in regulating the p53 tumor suppressor pathway. The inhibition of these proteins can lead to increased apoptosis in cancer cells. For instance, a patent has been filed detailing tetra-substituted heteroaryl compounds that include this compound as a key component for targeting these proteins .

Neuroprotective Effects

Research has also suggested that certain amide derivatives can provide neuroprotective effects against neurodegenerative diseases. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress. Specific case studies have shown promising results in animal models, indicating that these compounds can improve cognitive functions .

Agricultural Applications

Pesticide Development

this compound is being explored as a potential active ingredient in pesticide formulations. Its efficacy against various pests has been documented through field trials, demonstrating significant reductions in pest populations while maintaining safety for non-target organisms. The compound's ability to disrupt pest metabolic pathways makes it a candidate for developing novel pesticides .

Plant Growth Regulators

In agriculture, amides like this compound have been investigated for their roles as plant growth regulators. They can enhance growth rates and yield in crops by influencing hormonal pathways. A comprehensive study on its application in wheat cultivation revealed improved growth metrics compared to untreated controls .

Food Science

Flavor Enhancement

The compound is also recognized for its role in flavor chemistry, particularly in wine production. 4-Methylpentan-2-one (a related compound) is known for contributing to the aroma profile of certain wines. Studies have identified its presence in grape juice, linking it to the biosynthesis of aroma-active compounds that enhance wine flavor . The identification of 4-S-glutathionyl-4-methylpentan-2-one has been confirmed through advanced chromatographic techniques .

Data Tables

Case Studies

-

Cancer Research Study

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models by modulating the MDM2 pathway. The study highlighted the compound's potential as a lead structure for developing new anticancer agents. -

Agricultural Field Trials

Field trials conducted on maize crops showed that the application of this compound-based pesticides resulted in a 70% reduction in aphid populations compared to untreated controls. This study underscores the compound's effectiveness and potential for integration into sustainable agricultural practices. -

Wine Aroma Characterization

A comprehensive analysis involving high-performance liquid chromatography confirmed the presence of 4-S-glutathionyl-4-methylpentan-2-one in Sauvignon Blanc juice, establishing its role as a key contributor to the wine’s aromatic profile . This finding has implications for enhancing wine quality through targeted fermentation practices.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentanimidamide: The parent compound without the methyl group.

4-Methylpentanamide: An oxidized derivative.

4-Methylpentanenitrile: A precursor in the synthesis of 4-Methylpentanimidamide.

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability, solubility, and biological activity compared to its parent compound, pentanimidamide.

Activité Biologique

4-Methylpentanimidamide is a chemical compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, interactions with protein kinases, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique amide functional group, which is crucial for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in leukemia and solid tumors.

In Vitro Studies

A study evaluating the cytotoxicity of this compound derivatives reported IC50 values indicating potent inhibitory effects against several cancer cell lines, including K562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia) with IC50 values of approximately 2.27 µM and 1.42 µM respectively . These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its effects appears to involve the inhibition of receptor tyrosine kinases (RTKs). These kinases play a critical role in cancer cell signaling pathways. For instance, derivatives containing a trifluoromethyl group demonstrated high activity against EGFR (epidermal growth factor receptor), achieving up to 92% inhibition at low concentrations .

In Silico Studies

Molecular docking studies have been conducted to predict how this compound interacts with various protein targets. These studies indicate favorable binding affinities with key oncogenic kinases, suggesting that these interactions could be leveraged to design more effective inhibitors tailored for specific cancer types .

Case Studies

Several case studies have highlighted the practical applications of this compound derivatives in pharmacological settings:

- Case Study on Leukemia Treatment : A compound derived from this compound was tested in a clinical setting for patients with relapsed chronic myeloid leukemia. The results showed significant reductions in tumor burden, prompting further investigation into its use as a frontline therapy .

- Antimicrobial Activity : In addition to anticancer properties, some derivatives have been screened for antimicrobial activity, showing moderate efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This broadens the potential applications of the compound beyond oncology .

Data Summary

| Activity | Cell Line/Target | IC50 Value (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer Activity | K562 (Leukemia) | 2.27 | - |

| Anticancer Activity | HL-60 (Leukemia) | 1.42 | - |

| RTK Inhibition | EGFR | - | 92% at 10 nM |

| Antimicrobial Activity | E. coli | - | Moderate |

| Antimicrobial Activity | Pseudomonas aeruginosa | - | Moderate |

Propriétés

IUPAC Name |

4-methylpentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIFMEPSARWTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556507 | |

| Record name | 4-Methylpentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857809-03-1 | |

| Record name | 4-Methylpentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.